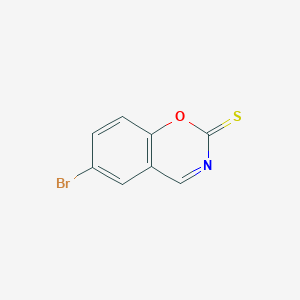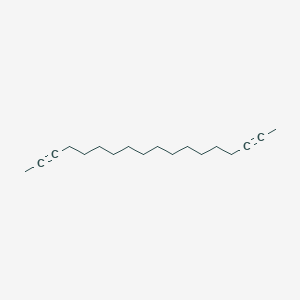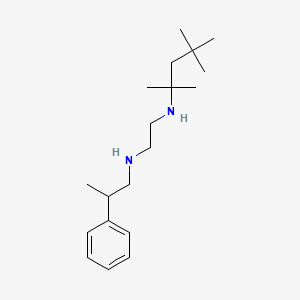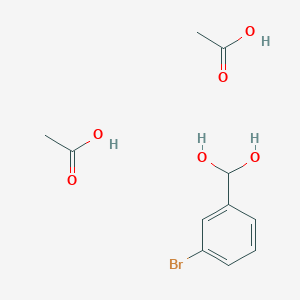![molecular formula C20H13NO9 B12594484 4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid CAS No. 648891-35-4](/img/structure/B12594484.png)
4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is a complex organic compound with the molecular formula C21H14N2O9 This compound is characterized by its unique structure, which includes a central phenylene ring substituted with hydroxy and nitro groups, flanked by two benzoic acid moieties connected via ether linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid typically involves multiple steps:
Nitration: The starting material, 5-hydroxy-1,3-phenylenediol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Etherification: The nitrated product is then subjected to etherification with 4-hydroxybenzoic acid in the presence of a suitable base, such as potassium carbonate, to form the ether linkages.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the carboxylic acid groups, typically using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and etherification steps, and the employment of more efficient oxidizing agents to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxy and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 4-amino-5-hydroxy-1,3-phenylene derivatives.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is largely dependent on its functional groups:
Hydroxy Group: Can form hydrogen bonds and participate in redox reactions.
Nitro Group: Can undergo reduction to form reactive intermediates that interact with biological targets.
Carboxylic Acid Groups: Can form ionic interactions with proteins and other biomolecules.
These interactions can modulate various molecular pathways, including oxidative stress responses and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoic acid: Similar structure but with carboxy groups instead of hydroxy and nitro groups.
4,4’-[(5-Hydroxy-1,3-phenylene)bis(oxy)]dibenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
4,4’-[(5-Nitro-1,3-phenylene)bis(oxy)]dibenzoic acid: Lacks the hydroxy group, influencing its chemical behavior.
Uniqueness
4,4’-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Eigenschaften
CAS-Nummer |
648891-35-4 |
|---|---|
Molekularformel |
C20H13NO9 |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
4-[3-(4-carboxyphenoxy)-5-hydroxy-4-nitrophenoxy]benzoic acid |
InChI |
InChI=1S/C20H13NO9/c22-16-9-15(29-13-5-1-11(2-6-13)19(23)24)10-17(18(16)21(27)28)30-14-7-3-12(4-8-14)20(25)26/h1-10,22H,(H,23,24)(H,25,26) |
InChI-Schlüssel |
RULXHQCABMOAGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC(=C(C(=C2)OC3=CC=C(C=C3)C(=O)O)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-{[4-(Decyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12594435.png)

![Methyl 4-[4-(5-chloro-2-methyl-1H-indol-3-yl)butyl]benzoate](/img/structure/B12594443.png)
![1-[(3,5-Diaminopyridin-2-yl)oxy]propan-2-ol](/img/structure/B12594444.png)



![Benzamide, 3-methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclopropyl]-](/img/structure/B12594464.png)

![1-Phenyl-2-[tris(2-methyl-2-phenylpropyl)stannyl]but-2-en-1-one](/img/structure/B12594478.png)
